![molecular formula C17H22N4O4S B2936966 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923680-02-8](/img/structure/B2936966.png)
2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Techniques and Derivatives : This compound's synthesis involves reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone, leading to the formation of various derivatives. These derivatives are investigated for their potential in creating fused compounds with distinct properties (Wardkhan et al., 2008).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activities : Several studies have synthesized derivatives of similar compounds, testing them for antimicrobial properties. Compounds with modifications in the thiazole and imidazole rings, for instance, have shown promising results against various bacterial and fungal pathogens (Sharma et al., 2004).
- Antioxidant Potential : Research has also explored the antioxidant capacities of derivatives, which is crucial in combating oxidative stress-related damage in biological systems. Some studies have synthesized compounds like thiazolopyridines and evaluated their antioxidant activities (Raghavendra et al., 2016).
Chemical Modifications and Biological Activities
- Biological Activity of Derivatives : Imidazolines and thiazoles derived from similar compounds have been studied for their biological activities. These include potential applications as antiulcer agents, highlighting the versatility of these compounds in different therapeutic areas (Starrett et al., 1989).
- Chemical Modification Approaches : Novel synthesis routes have been developed for creating enantiopure imidazolines, demonstrating the chemical versatility of these compounds. Such approaches open up new avenues for exploring the pharmacological potential of these derivatives (Boland et al., 2002).
Novel Applications in Imaging and Pharmaceuticals
- Imaging Applications : Certain derivatives have been synthesized for potential use in positron emission tomography (PET) imaging, aiding in the visualization and study of biological processes at the molecular level (Gao et al., 2016).
- Pharmaceutical Research : The synthesis and evaluation of novel compounds like thiazolopyrimidines and oxadiazepines derived from this compound show potential as anti-inflammatory and analgesic agents. This indicates the compound's relevance in the development of new pharmaceuticals (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-25-14-6-4-12(5-7-14)20-16(24)11-26-17-19-8-13(10-22)21(17)9-15(23)18-2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQRWBDVQJOMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.